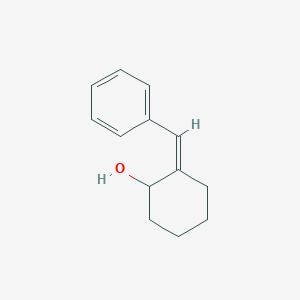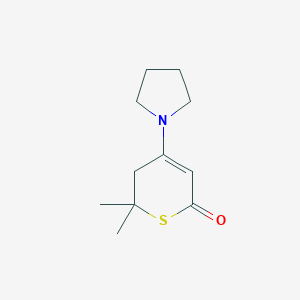
6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one is a heterocyclic compound featuring a thiopyran ring fused with a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-pyrrolidinone with 2,2-dimethylthiopyran in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiopyran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
- 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidine
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Comparison: 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research .
Eigenschaften
CAS-Nummer |
84261-13-2 |
|---|---|
Molekularformel |
C11H17NOS |
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
2,2-dimethyl-4-pyrrolidin-1-yl-3H-thiopyran-6-one |
InChI |
InChI=1S/C11H17NOS/c1-11(2)8-9(7-10(13)14-11)12-5-3-4-6-12/h7H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
NQZHVJUOJKCVKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)S1)N2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



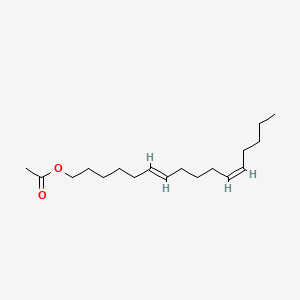

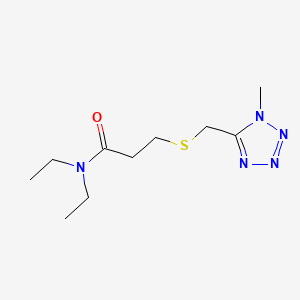



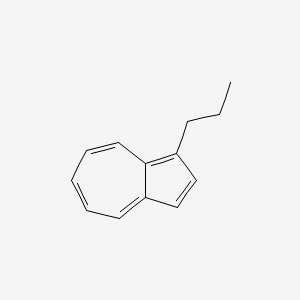

![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
